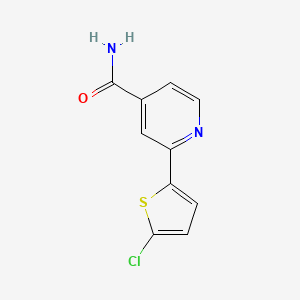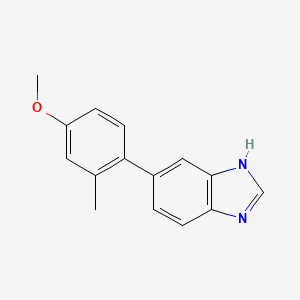![molecular formula C13H10N4O B3804559 3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine](/img/structure/B3804559.png)
3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine
Descripción general
Descripción
3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been studied for its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune response. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine exhibits potent biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the production of cytokines (pro-inflammatory proteins) in immune cells. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine in lab experiments is its potent activity against cancer cells. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Direcciones Futuras
There are several future directions for the research of 3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine. One of the major areas of research is the development of this compound as a therapeutic agent for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of this compound. Other future directions include the development of novel synthetic methods for the production of this compound and the investigation of its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
3-[2-(4H-1,2,4-triazol-4-yl)phenoxy]pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against various types of cancer cells, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
3-[2-(1,2,4-triazol-4-yl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-6-13(18-11-4-3-7-14-8-11)12(5-1)17-9-15-16-10-17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKCDLRBMOTXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-indazol-1-yl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B3804476.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3804484.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3804523.png)
![1-(1-{[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B3804531.png)
![2-methoxy-6-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}methyl)phenol](/img/structure/B3804546.png)
![1-(2-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B3804548.png)
![methyl 6-methyl-2-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-4-carboxylate](/img/structure/B3804555.png)
![3-cyclobutyl-5-(imidazo[1,2-a]pyridin-3-ylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3804564.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3804572.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B3804579.png)
![4-(4-benzyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3804582.png)